
7-(Trifluoromethyl)quinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of quinoline hydrazide, which is then reacted with various substituted aldehydes in ethanolic media to yield the final product . Another approach involves the reaction of quinoline hydrazide with benzoic acid in the presence of phosphorus oxychloride (POCl3) to produce 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: It has potential as an antitubercular agent due to its activity against Mycobacterium smegmatis.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is essential for the synthesis of fatty acids in bacteria . This inhibition disrupts bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity to the target enzyme, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-8-trifluoromethyl-quinoline derivatives: These compounds share a similar quinoline core structure but differ in the position and type of substituents.
N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives: These compounds have additional functional groups that modify their chemical and biological properties.
Uniqueness
7-(Trifluoromethyl)quinoline-3-carbohydrazide is unique due to its specific combination of a trifluoromethyl group and a carbohydrazide moiety. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H8F3N3O |
|---|---|
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
7-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-6-3-7(10(18)17-15)5-16-9(6)4-8/h1-5H,15H2,(H,17,18) |
InChI-Schlüssel |
VDZULIUQOCLLPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


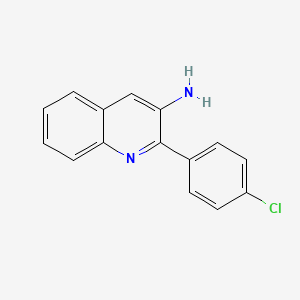
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)

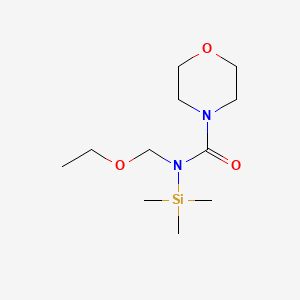
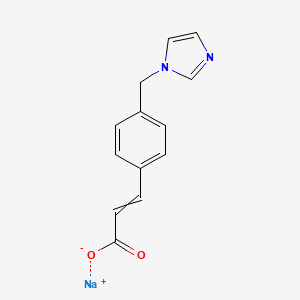
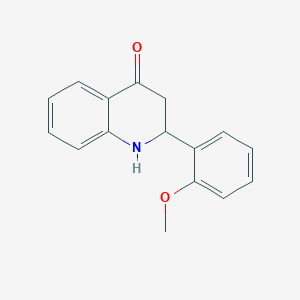

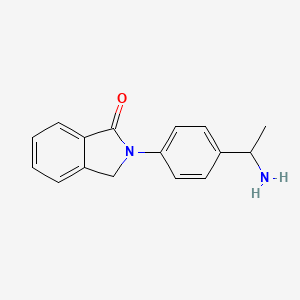
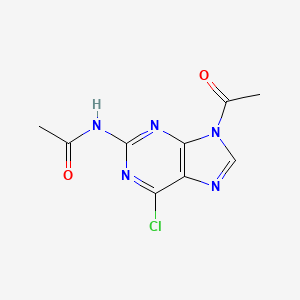

![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)



